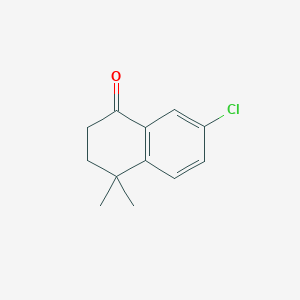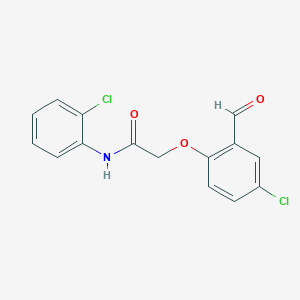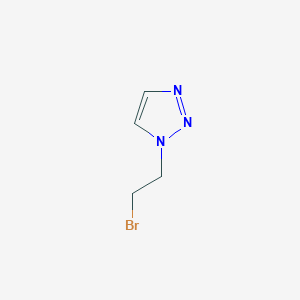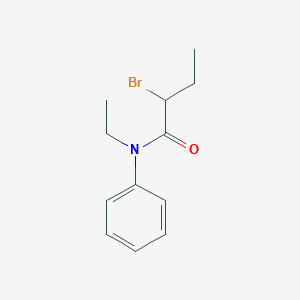
2-bromo-N-ethyl-N-phenylbutanamide
Übersicht
Beschreibung
2-bromo-N-ethyl-N-phenylbutanamide, also known as 2-BEPA, is a chemical compound with a wide range of applications in various scientific fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 269.2 g/mol. 2-BEPA is primarily used in organic synthesis, as a reagent for the synthesis of other compounds, and as a catalyst in the production of polymers. In addition, it has been found to have potential applications in the fields of biochemistry, physiology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Chemical Kinetics and Mechanism Studies
A study by Sedlák et al. (2002) explored the chemical behavior of substituted 4-chloro-N-phenylbutanamides, including 2-bromo-N-ethyl-N-phenylbutanamide, in basic mediums. This research provided valuable insights into the kinetics and mechanisms of formation and decomposition of these compounds, which is crucial for understanding their reactivity and potential applications in various fields, including medicinal chemistry and material science (Sedlák et al., 2002).
Synthesis and Biological Activity
Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters, closely related to this compound, and examined their cytotoxicity, anti-inflammatory, and antibacterial activities. This research highlights the importance of these compounds in the development of new pharmaceuticals and their potential use in prodrug synthesis (Yancheva et al., 2015).
Catalysis and Organic Synthesis
In the field of organic synthesis, Lou and Fu (2010) demonstrated the use of similar compounds in nickel-catalyzed enantioselective Negishi cross-couplings. This application is crucial for the development of new synthetic methodologies in organic chemistry, particularly for creating complex molecules with high enantiomeric purity (Lou & Fu, 2010).
Pharmaceutical Research
Nazir et al. (2018) conducted a study involving the synthesis of 2-bromo-N-phenyl/arylacetamides and their evaluation as potential antidiabetic agents. Their findings underscore the pharmaceutical significance of these compounds in the development of new treatments for diabetes (Nazir et al., 2018).
Safety and Hazards
The safety data sheet for 2-Bromo-N-ethyl-N-phenylbutanamide indicates that it is a highly flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .
Eigenschaften
IUPAC Name |
2-bromo-N-ethyl-N-phenylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-3-11(13)12(15)14(4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUHMVCIFVWFLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(CC)C1=CC=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


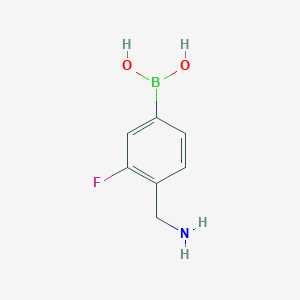
![3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione](/img/structure/B3033587.png)
![amino{[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methaniminium bromide](/img/structure/B3033591.png)
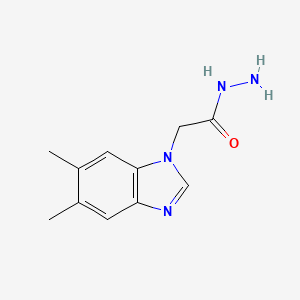

![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B3033594.png)
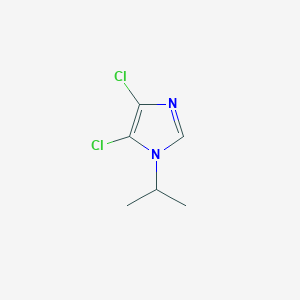



![7-Amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3033600.png)
